2-Oxo-2,3-dihydro-1H-inden-1-yl acetate
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Overview
Description
2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene ring system with an acetate functional group. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate typically involves the acylation of indene derivatives. One common method is the reaction of indene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-inden-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and amines (NH₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-indol-3-yl acetate
- 2-Oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
- 2-Oxo-2,3-dihydro-1H-inden-1-ylidene methyl acetate
Uniqueness
2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is unique due to its specific indene ring structure and acetate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
56020-30-5 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2-oxo-1,3-dihydroinden-1-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-11-9-5-3-2-4-8(9)6-10(11)13/h2-5,11H,6H2,1H3 |
InChI Key |
ATVMLRLWZMPYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
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